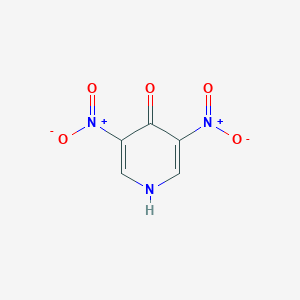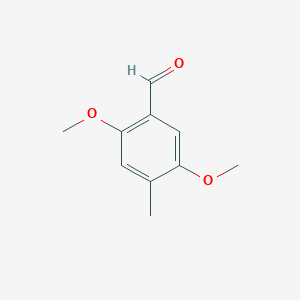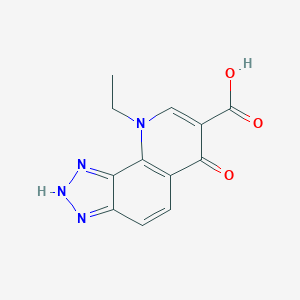
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, also known as ETDQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is not fully understood, but studies have shown that it works by inhibiting various cellular pathways that are involved in cancer growth and proliferation. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to inhibit the expression of various oncogenes, as well as the activity of various enzymes that are involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can induce apoptosis in cancer cells by activating various apoptotic pathways. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to inhibit angiogenesis by inhibiting the expression of various angiogenic factors. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have antimicrobial effects, with promising results against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its potential as an anticancer and antimicrobial agent. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the main limitations of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid. Another area of research is the development of more effective delivery methods for 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid, as well as its potential applications in various fields.
Méthodes De Synthèse
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with maleic acid to yield 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid.
Applications De Recherche Scientifique
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has been the focus of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Propriétés
Numéro CAS |
145548-82-9 |
|---|---|
Nom du produit |
4-Ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid |
Formule moléculaire |
C12H10N4O3 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
9-ethyl-6-oxo-2H-triazolo[4,5-h]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c1-2-16-5-7(12(18)19)11(17)6-3-4-8-9(10(6)16)14-15-13-8/h3-5H,2H2,1H3,(H,18,19)(H,13,14,15) |
Clé InChI |
ZLSMOIFEDNNGSC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C3=NNN=C3C=C2)C(=O)O |
Synonymes |
4-ethyl-4,7-dihydro-1(2)-R-1(2)H-triazolo(4,5-h)quinolin-7-one-6-carboxylic acid 4-ethyl-4,7-dihydrotriazolo(4,5-h)quinolin-7-one-6-carboxylic acid EDTQCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



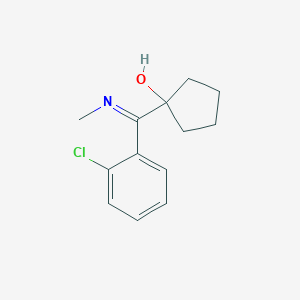
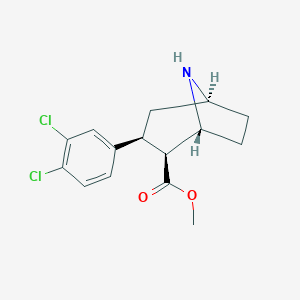
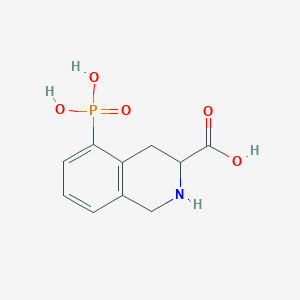
![1,4-dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene](/img/structure/B127949.png)
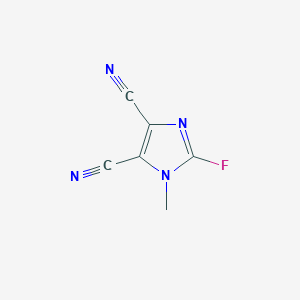
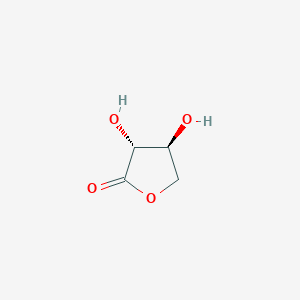
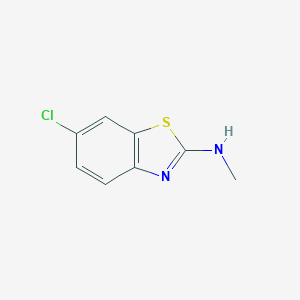
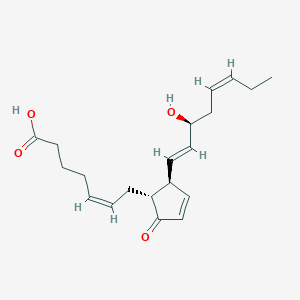
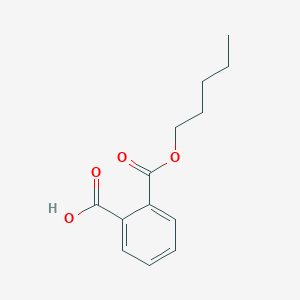
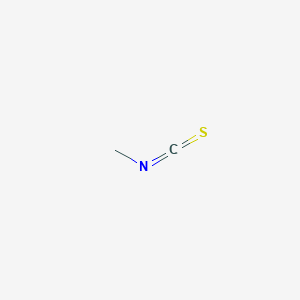

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
